[1,2,4]Triazolo[4,3-b]pyridazin-6-ol
Description
Significance of Nitrogen-Containing Fused Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocyclic compounds are a cornerstone of modern chemical and medicinal research, forming the structural basis for a vast array of biologically active molecules. mdpi.comijcaonline.org Their prevalence is underscored by the fact that approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen heterocycle in their structure. These ring systems are integral to numerous natural products, including alkaloids, vitamins, and antibiotics, as well as synthetic pharmaceuticals, agrochemicals, and dyes. mdpi.comijcaonline.org
The significance of these compounds stems from the unique properties imparted by the nitrogen atoms within the heterocyclic rings. The presence of nitrogen can influence the molecule's basicity, polarity, and ability to form hydrogen bonds. nih.gov These characteristics are crucial for molecular recognition and binding to biological targets such as enzymes and receptors, which is a fundamental principle in drug design. nih.govmdpi.com The structural diversity and the capacity for chemical modification of nitrogen heterocycles allow chemists to fine-tune their physical, chemical, and biological properties. mdpi.com This versatility has led to the development of compounds with a wide spectrum of therapeutic applications. nih.gov The continuous exploration of novel nitrogen-containing heterocyclic scaffolds remains a vibrant and highly productive area of research, consistently yielding new candidates for various applications in medicine and materials science. nih.gov
Overview of Triazolopyridazine Core Structures and Their General Chemical Relevance
Among the diverse families of nitrogen-containing fused heterocycles, the triazolopyridazine scaffold has emerged as a structure of considerable interest. This bicyclic system consists of a triazole ring fused to a pyridazine (B1198779) ring. Depending on the arrangement of the nitrogen atoms and the fusion points, several isomeric forms are possible, such as Current time information in Lehigh County, US.nih.govnih.govtriazolo[4,3-b]pyridazine and Current time information in Lehigh County, US.nih.govnih.govtriazolo[4,3-a]pyridine. nih.govnih.gov
The triazolopyridazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in compounds exhibiting a wide range of biological activities. Research has demonstrated that derivatives of triazolopyridazine possess anticonvulsant, anticancer, and anti-infective properties. nih.govnih.govnih.govresearchgate.net For instance, certain Current time information in Lehigh County, US.nih.govnih.govtriazolo[4,3-b]pyridazine derivatives have shown potent activity against various cancer cell lines and have been investigated as dual inhibitors of enzymes like c-Met and Pim-1. nih.gov The chemical relevance of this core structure lies in its rigid, planar geometry and the specific spatial arrangement of its nitrogen atoms, which can engage in multiple interactions with biological macromolecules.
The synthesis of the triazolopyridazine skeleton can be achieved through various chemical strategies, often involving the cyclization of a substituted hydrazinopyridazine. nih.govepa.gov This accessibility allows for the creation of diverse libraries of compounds where different functional groups can be introduced at various positions on the bicyclic ring, enabling extensive structure-activity relationship (SAR) studies. nih.gov These studies are crucial for optimizing the potency and selectivity of drug candidates. The exploration of different heteroaryl head groups to replace the triazolopyridazine ring in lead compounds has further highlighted the important role this specific scaffold plays in bioactivity. nih.gov
Specific Focus on theCurrent time information in Lehigh County, US.nih.govnih.govTriazolo[4,3-b]pyridazin-6-ol Ring System
The Current time information in Lehigh County, US.nih.govnih.govTriazolo[4,3-b]pyridazin-6-ol ring system represents a specific derivative within the broader triazolopyridazine family. Its core structure consists of a Current time information in Lehigh County, US.nih.govnih.govtriazolo[4,3-b]pyridazine skeleton with a hydroxyl (-OH) group substituted at the 6-position.
Structural Features: The parent compound, Current time information in Lehigh County, US.nih.govnih.govtriazolo[4,3-b]pyridazine, has the molecular formula C₅H₄N₄. nih.gov The introduction of a hydroxyl group at the 6-position yields Current time information in Lehigh County, US.nih.govnih.govTriazolo[4,3-b]pyridazin-6-ol. This hydroxyl group can significantly influence the molecule's chemical properties, including its acidity, solubility, and potential for hydrogen bonding. It can exist in tautomeric equilibrium with its corresponding keto form, Current time information in Lehigh County, US.nih.govnih.govtriazolo[4,3-b]pyridazin-6(5H)-one. This tautomerism is a key chemical feature that can affect its reactivity and interaction with biological targets.
Chemical Relevance: Current time information in Lehigh County, US.nih.govnih.govTriazolo[4,3-b]pyridazin-6-ol serves as a valuable synthetic intermediate for the preparation of a variety of other functionalized triazolopyridazine derivatives. The hydroxyl group is a versatile functional handle that can be readily converted into other groups, such as ethers (alkoxy derivatives) or esters, or it can be replaced through nucleophilic substitution reactions. For example, the synthesis of 6-alkoxy- Current time information in Lehigh County, US.nih.govnih.govtriazolo[4,3-b]pyridazine derivatives, which have been investigated for their anticonvulsant properties, would likely proceed from the parent alcohol. nih.gov Similarly, the synthesis of many other 6-substituted derivatives often starts from a 6-chloropyridazine precursor, which can be converted to the 6-hydroxy compound. nih.govepa.gov The ability to modify this position is crucial for developing compounds with tailored pharmacological profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-2-1-4-7-6-3-9(4)8-5/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGXFPTUGULLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942733 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20552-63-0 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies For 1 2 3 Triazolo 4,3 B Pyridazin 6 Ol and Its Structural Analogs
Retrosynthetic Analysis and Strategic Disconnections for thechemicalbook.comnih.govnih.govTriazolo[4,3-b]pyridazin-6-ol Framework
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comresearchgate.net For chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazin-6-ol, the primary disconnections focus on the formation of the fused heterocyclic rings.
A logical primary disconnection is at the triazole ring, specifically across the N2-C3 and N4-C10a bonds. This leads back to a substituted pyridazine (B1198779) precursor, such as 3-hydrazino-6-hydroxypyridazine . This precursor contains the necessary hydrazine (B178648) moiety to form the triazole ring. This disconnection is strategically sound as methods for introducing a one-carbon unit to cyclize hydrazines are well-established.
A second key disconnection strategy involves cleaving the pyridazine ring. A common approach for pyridazine synthesis is the condensation of a 1,4-dicarbonyl compound with hydrazine. nih.gov Therefore, the 6-hydroxypyridazine portion can be disconnected to reveal a suitable 1,4-dicarbonyl precursor, which can then be further simplified.
Considering the tautomeric nature of the target compound, which can exist as chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazin-6(7H)-one , a valuable retrosynthetic pathway involves targeting this keto form. This disconnection leads to a 3-hydrazinopyridazin-6(2H)-one derivative. The synthesis of the pyridazinone ring itself often starts from furan-2(3H)-ones which are reacted with hydrazine. beilstein-journals.org This highlights a practical pathway from acyclic or simple heterocyclic precursors.
These retrosynthetic strategies are summarized in the following table:
| Target Molecule | Disconnection Strategy | Key Intermediate(s) |
| chemicalbook.comnih.govnih.govTriazolo[4,3-b]pyridazin-6-ol | Triazole ring disconnection | 3-Hydrazino-6-hydroxypyridazine |
| chemicalbook.comnih.govnih.govTriazolo[4,3-b]pyridazin-6(7H)-one | Pyridazinone ring disconnection | 3-Hydrazinopyridazin-6(2H)-one |
Classical Approaches to Triazolo[4,3-b]pyridazine Ring System Construction
The formation of the chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazine scaffold is typically achieved through methods that build the triazole ring onto a pre-existing pyridazine core or construct both rings in a sequential manner.
Cyclocondensation Reactions Involving Pyridazine Precursors
Cyclocondensation is a cornerstone in the synthesis of fused heterocyclic systems. nih.govjournalagent.com The most prevalent method for constructing the chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazine ring system involves the cyclization of a 3-hydrazinopyridazine derivative with a reagent that provides a single carbon atom. rsc.org
A common precursor is 3-chloro-6-hydrazinopyridazine , which can be reacted with various one-carbon synthons. For example, refluxing with triethyl orthoformate leads to the formation of the unsubstituted chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazine ring. rsc.org Similarly, reaction with other reagents like formic acid or acid chlorides can introduce substituents at the 3-position of the triazole ring.
Another key cyclocondensation strategy starts with pyridazin-3(2H)-one derivatives. These can be converted to the corresponding 3-chloropyridazines by treatment with phosphorus oxychloride (POCl₃). beilstein-journals.org The resulting chloro derivative is then reacted with hydrazine hydrate (B1144303) to yield the 3-hydrazinopyridazine intermediate, which is subsequently cyclized as described above. nih.gov
A summary of typical cyclocondensation reactions is provided below:
| Pyridazine Precursor | Reagent | Product |
| 3-Hydrazinopyridazine | Triethyl orthoformate | chemicalbook.comnih.govnih.govTriazolo[4,3-b]pyridazine |
| 3-Hydrazinopyridazine | Acetic Anhydride | 3-Methyl- chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazine |
| 3-Hydrazinopyridazine | Carbon Disulfide | chemicalbook.comnih.govnih.govTriazolo[4,3-b]pyridazine-3-thiol |
Annulation Strategies for Fused Triazole and Pyridazine Moieties
Annulation refers to the formation of a new ring onto an existing one. In the context of the chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazine system, this typically involves the annulation of the triazole ring onto a pyridazine substrate. This process is closely related to the cyclocondensation reactions mentioned previously.
One can consider the reaction of a 3-hydrazinopyridazine with a one-carbon electrophile as an annulation process where the N-N-C unit is cyclized onto the C-N bond of the pyridazine ring. nih.gov More complex annulation strategies can involve intramolecular cyclizations. For example, a 3-substituted pyridazine bearing a suitable side chain can be induced to cyclize and form the fused triazole ring.
Furthermore, inverse-electron-demand Diels-Alder reactions are powerful tools for constructing the pyridazine ring itself, which can then be further functionalized and cyclized to the triazolopyridazine. rsc.orgacs.org For instance, the reaction of electron-deficient tetrazines with alkynes can regioselectively produce substituted pyridazines. rsc.org
Advanced and Stereoselective Synthetic Protocols Targeting the Pyridazin-6-ol Position
Introducing a hydroxyl group at the 6-position of the chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazine core requires specific synthetic strategies, either by direct oxygenation or by functional group interconversion.
Regioselective Hydroxylation and Oxygenation Strategies on the Pyridazine Ring
Direct C-H hydroxylation of heteroaromatic rings is a challenging transformation. While methods for the hydroxylation of pyridine (B92270) N-oxides have been reported, direct regioselective hydroxylation of the chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazine ring at the 6-position is not a commonly employed strategy. nih.govyoutube.com
A more practical and widely used approach is to construct the ring system using a precursor that already contains the oxygen functionality at the desired position. This is typically achieved by using a pyridazin-6-one derivative as the starting material. The target molecule, chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazin-6-ol, exists in tautomeric equilibrium with its keto form, chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazin-6(7H)-one . Synthesizing the pyridazinone tautomer is often more straightforward.
For example, a 3-hydrazinyl-6-phenylpyridazin-3(2H)-one can be prepared and then cyclized to form the triazolopyridazinone core. beilstein-journals.org This approach effectively installs the oxygen functionality at the 6-position from the outset of the synthesis.
Functionalization at Position 6 via Nucleophilic Displacement
A highly effective and versatile method for introducing the 6-ol functionality is through nucleophilic aromatic substitution (SNAAr). This strategy typically begins with a 6-halo- chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazine , most commonly the 6-chloro derivative.
The 6-chloro- chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazine can be synthesized from a corresponding pyridazin-6-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), followed by the formation of the triazole ring. chemicalbook.combeilstein-journals.org The electron-withdrawing nature of the fused triazole ring system activates the 6-position towards nucleophilic attack.
The 6-chloro derivative can then be reacted with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, often in a suitable solvent and under heating, to displace the chloride and form the desired chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazin-6-ol. chemguide.co.ukchemguide.co.uk This is an SN2-type reaction where the hydroxide ion acts as the nucleophile. chemguide.co.uk
The following table summarizes reagents for nucleophilic substitution at the 6-position:
| Starting Material | Nucleophile | Product |
| 6-Chloro- chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazine | NaOH / H₂O | chemicalbook.comnih.govnih.govTriazolo[4,3-b]pyridazin-6-ol |
| 6-Chloro- chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazine | NaOMe / MeOH | 6-Methoxy- chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazine |
| 6-Chloro- chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazine | NH₃ | 6-Amino- chemicalbook.comnih.govnih.govtriazolo[4,3-b]pyridazine |
This nucleophilic substitution approach offers a reliable and high-yielding route to the title compound and its various 6-substituted analogs.
Catalytic and Green Chemistry Innovations in Triazolopyridazine Synthesis
The development of synthetic routes for nih.govmdpi.combenthamscience.comtriazolo[4,3-b]pyridazine derivatives has increasingly focused on the incorporation of catalytic and green chemistry principles. These modern approaches aim to enhance reaction efficiency, reduce waste, and utilize more environmentally benign reagents and conditions. Innovations in this area include the use of novel catalysts, alternative energy sources like microwave irradiation and electrochemistry, and eco-friendly reaction media.
A significant advancement in the green synthesis of related N-fused 1,2,4-triazoles involves the use of ceric ammonium (B1175870) nitrate (B79036) as a catalyst in polyethylene (B3416737) glycol (PEG), a recyclable reaction medium. This method provides an economical and commercially viable route for the oxidative cyclization of amidrazones and aldehydes. organic-chemistry.org Another approach has utilized lemon juice, a natural and renewable resource, as an acidic catalyst for the multicomponent reaction to synthesize nih.govmdpi.combenthamscience.com-triazole bearing amino acid derivatives, showcasing the potential of biocatalysts in heterocyclic synthesis. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering advantages such as reduced reaction times, lower energy consumption, and often higher yields with cleaner reaction profiles. researchgate.net For instance, a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, a structural analog, has been successfully developed using microwave irradiation. mdpi.com This method proceeds via the reaction of enaminonitriles with other precursors, where the high energy of microwaves facilitates the reaction without the need for a traditional catalyst. mdpi.com
Electrochemical methods represent another frontier in the sustainable synthesis of triazolopyridazine analogs. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates has been reported to produce a variety of 3-amino- nih.govmdpi.combenthamscience.com-triazolo pyridines. This technique is notable for avoiding the use of transition metals and external oxidants, thus minimizing hazardous waste. organic-chemistry.org Researchers at Purdue University have also developed a simplified and sustainable sequential electrochemical-photochemical approach for the synthesis of 1,2,4-triazolo-[4,3-a]pyrazines, highlighting the potential of combining different green chemistry techniques. prf.org
Photoredox catalysis has also been employed for the late-stage functionalization of the triazolopyrazine scaffold. mdpi.comnih.gov This radical approach allows for the introduction of various functional groups onto the heterocyclic core under mild conditions, often using light as the energy source. mdpi.comnih.gov This strategy is particularly valuable for creating diverse molecular libraries for biological screening.
The following table summarizes some of the catalytic and green chemistry innovations in the synthesis of triazolopyridazine and its analogs.
| Synthetic Approach | Catalyst/Conditions | Key Features | Compound Class |
| Oxidative Cyclization | Ceric Ammonium Nitrate / PEG | Recyclable medium, economic | N-fused 1,2,4-triazoles |
| Multicomponent Reaction | Lemon Juice | Natural catalyst, green | nih.govmdpi.combenthamscience.com-triazole derivatives |
| Cycloaddition | Microwave Irradiation | Catalyst-free, rapid | 1,2,4-triazolo[1,5-a]pyridines |
| Desulfurative Cyclization | Electrochemical | Metal-free, oxidant-free | 3-amino- nih.govmdpi.combenthamscience.com-triazolo pyridines |
| Sequential Synthesis | Electrochemical/Photochemical | Sustainable, simplified | 1,2,4-triazolo-[4,3-a]pyrazines |
| Late-stage Functionalization | Photoredox Catalysis | Mild conditions, radical approach | Triazolopyrazines |
These innovative methodologies demonstrate a clear trend towards more sustainable and efficient synthetic strategies for obtaining nih.govmdpi.combenthamscience.comtriazolo[4,3-b]pyridazine and its structural analogs, which is crucial for both academic research and industrial applications.
Chemical Reactivity and Derivatization Strategies Of 1 2 3 Triazolo 4,3 B Pyridazin 6 Ol
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fused Ring System
The benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine ring system is generally electron-deficient due to the presence of four nitrogen atoms. This inherent electronic nature makes electrophilic aromatic substitution reactions challenging. Such reactions typically require highly activating, electron-donating groups on the ring to proceed. researchgate.net Conversely, the electron-deficient character of the pyridazine (B1198779) ring makes it susceptible to nucleophilic attack.
While specific studies on electrophilic substitution of benthamscience.comnih.govresearchgate.netTriazolo[4,3-b]pyridazin-6-ol are not extensively documented, the reactivity of the parent pyridazine ring suggests that any substitution would likely occur at positions not immediately adjacent to the electron-withdrawing nitrogen atoms, provided sufficient activation is present.
Nucleophilic substitution, particularly at the 6-position, is a more common and synthetically useful reaction for this class of compounds. The 6-chloro- benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivative serves as a key intermediate for the synthesis of benthamscience.comnih.govresearchgate.netTriazolo[4,3-b]pyridazin-6-ol and its derivatives. The chlorine atom at this position is readily displaced by various nucleophiles. For instance, the reaction of 6-chloro- benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) leads to the formation of 6-hydrazino benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine. chemicalbook.com This highlights the susceptibility of the 6-position to nucleophilic attack, a principle that underpins the synthesis of the title compound via hydrolysis of the 6-chloro precursor.
Transformations Involving the Hydroxyl Group at Position 6
The hydroxyl group at the 6-position of the benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine core is a versatile functional handle for a wide range of chemical transformations. It exists in tautomeric equilibrium with its keto form, benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazin-6(5H)-one. This tautomerism influences its reactivity, allowing for reactions characteristic of both alcohols and cyclic amides (lactams).
Etherification and Esterification Reactions
The hydroxyl group of benthamscience.comnih.govresearchgate.netTriazolo[4,3-b]pyridazin-6-ol can undergo etherification and esterification reactions to yield a variety of derivatives. These reactions typically involve the deprotonation of the hydroxyl group to form an alkoxide or phenoxide-like species, which then acts as a nucleophile.
Etherification: Alkylation of the tautomeric 6-oxo form is a common strategy to produce O-substituted derivatives. For example, N-alkylation of 3(2H)-pyridazinone derivatives, which are structurally related, is a known procedure. mdpi.com This suggests that similar conditions, such as treatment with an alkyl halide in the presence of a suitable base, could lead to the formation of 6-alkoxy- benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazines. The optimization of a series of bivalent bromodomain and extraterminal inhibitors has led to the discovery of compounds like (3R)-4-[2-[4-[1-(3-Methoxy- benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one, showcasing the successful synthesis of a methoxy (B1213986) derivative at the 6-position. nih.gov
Esterification: Acylation of the hydroxyl group can be achieved using standard esterification methods. This would involve reacting benthamscience.comnih.govresearchgate.netTriazolo[4,3-b]pyridazin-6-ol with an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. While direct examples for the title compound are not prevalent in the reviewed literature, the general reactivity of heterocyclic alcohols supports the feasibility of this transformation.
Oxidation and Reduction Pathways of the Hydroxyl Moiety
The oxidation state of the 6-position can be modulated through various chemical reactions.
Oxidation: The pyridazinone moiety is relatively stable to oxidation. However, if other sensitive functional groups are present on the fused ring system, oxidative conditions could lead to their transformation. For instance, oxidative cyclization is a key step in the synthesis of the benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine core itself from hydrazone precursors, often employing reagents like bromine in acetic acid or Oxone®. researchgate.net
Reduction: The reduction of the pyridazinone carbonyl group is a potential pathway to access derivatives with a modified pyridazine ring. However, this transformation is not commonly reported for this specific system, likely due to the stability of the aromatic pyridazinone ring. Reduction of other functional groups on the scaffold, such as a carboxylate to a methanol (B129727) derivative using lithium aluminium hydride, has been documented for related benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine-3-carboxylates. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold. These reactions typically require a halogenated precursor, most commonly the 6-chloro derivative.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds, is a widely used method for introducing aryl or heteroaryl substituents. libretexts.org This palladium-catalyzed reaction involves the coupling of an organoborane with a halide or triflate. libretexts.org While direct Suzuki coupling on benthamscience.comnih.govresearchgate.netTriazolo[4,3-b]pyridazin-6-ol is not typical, the 6-chloro- benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine is an excellent substrate for such reactions. Subsequent conversion of the coupled product to the 6-ol derivative would be a viable synthetic route.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgresearchgate.net This reaction has been successfully applied to synthesize various amino-substituted benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazines from their chloro precursors. nih.gov This strategy allows for the introduction of a wide range of amino functionalities at the 6-position, which can then be further modified. The synthesis of 5-(het)arylamino-1,2,3-triazole derivatives via this method highlights its broad applicability in heterocyclic chemistry. nih.gov
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Halogenated benthamscience.comnih.govresearchgate.netTriazolo[4,3-b]pyridazine Precursors
| Reaction Type | Halogenated Precursor | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
| Suzuki-Miyaura | 6-chloro- benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine | Arylboronic acid | Pd catalyst | 6-aryl- benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine | nih.gov |
| Buchwald-Hartwig | 6-chloro- benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine | Secondary amine | Pd catalyst | 6-amino- benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine | nih.gov |
| Buchwald-Hartwig | 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Heterocyclic amine | Pd catalyst | 7-amino-2,3-diphenylpyrido[2,3-b]pyrazine | researchgate.net |
Ring-Opening and Rearrangement Processes of the Triazolopyridazine Core
The fused benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine system can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of novel heterocyclic structures.
Dimroth Rearrangement: The Dimroth rearrangement is a well-known isomerization reaction in triazole chemistry, where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org This rearrangement is often observed in fused 1,2,4-triazolo systems and can be catalyzed by acid, base, or heat. benthamscience.comnih.gov For instance, the rearrangement of benthamscience.comnih.govresearchgate.nettriazolo[4,3-a]pyridines to the more thermodynamically stable benthamscience.comnih.govresearchgate.nettriazolo[1,5-a]pyridines can occur, especially when the pyridine (B92270) ring is activated by electron-withdrawing groups. researchgate.net While not specifically documented for benthamscience.comnih.govresearchgate.netTriazolo[4,3-b]pyridazin-6-ol, the potential for such a rearrangement should be considered, particularly under acidic or basic reaction conditions.
Ring Contraction: Ring contraction reactions, where a larger ring is converted into a smaller one, are also known in heterocyclic chemistry. nih.govyoutube.comrsc.orgrsc.orgnih.gov These reactions can be initiated by various stimuli, including light or chemical reagents. For example, 1-alkyl-1,2,4-triazinium iodides can undergo ring contraction to 1,2,4-triazoles upon treatment with a base. rsc.org While specific examples for the benthamscience.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine system are not readily found, the possibility of such transformations under forcing conditions cannot be ruled out.
Spectroscopic and Advanced Characterization Techniques For 1 2 3 Triazolo 4,3 B Pyridazin 6 Ol Derivatives
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For nih.govjyu.finih.govtriazolo[4,3-b]pyridazin-6-ol, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
The fragmentation of 1,2,4-triazole (B32235) derivatives under electron impact (EI) or electrospray ionization (ESI-MS/MS) often involves characteristic losses of small, stable neutral molecules. researchgate.netnuph.edu.ua The fragmentation pathway for the title compound is expected to initiate with the molecular ion [M]⁺• or protonated molecule [M+H]⁺. A common initial fragmentation step for pyridazine-containing systems is the retro-Diels-Alder reaction, leading to the expulsion of a neutral nitrogen molecule (N₂). Subsequent fragmentations could involve the loss of HCN from the triazole ring or CO from the hydroxylated pyridazine (B1198779) ring.
Interactive Table 4.2: Plausible Mass Spectrometry Fragmentation for nih.govjyu.finih.govTriazolo[4,3-b]pyridazin-6-ol (M.W. = 150.13 g/mol )
| m/z Value | Proposed Fragment | Neutral Loss |
| 151 | [M+H]⁺ | N/A (Protonated Molecule) |
| 150 | [M]⁺• | N/A (Molecular Ion) |
| 122 | [M - N₂]⁺• | N₂ |
| 95 | [M - N₂ - HCN]⁺• | N₂, HCN |
| 94 | [M - N₂ - CO]⁺• | N₂, CO |
Note: Fragmentation pathways are predictive and based on common fragmentation modes of related heterocyclic systems. researchgate.netsapub.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment of the Ring System and Hydroxyl Functionality
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond stretches, bends, and torsions.
For nih.govjyu.finih.govtriazolo[4,3-b]pyridazin-6-ol, key vibrational bands can be assigned to its distinct functional groups.
Hydroxyl (-OH) group: A prominent, broad absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, indicative of hydrogen bonding. An O-H bending vibration would also be present.
Ring System: The fused aromatic rings give rise to a series of characteristic vibrations. C-H stretching vibrations for the aromatic protons are expected just above 3000 cm⁻¹. The C=N, N-N, and C=C stretching vibrations within the triazole and pyridazine rings will produce a complex pattern of bands in the fingerprint region (1400-1650 cm⁻¹). nih.gov Out-of-plane C-H bending vibrations appear at lower wavenumbers.
Interactive Table 4.3: Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3600 | Functional Group | Strong, Broad (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | Functional Group | Medium (IR) |
| C=N / C=C Ring Stretch | 1400 - 1650 | Fingerprint | Medium to Strong |
| O-H Bend | 1300 - 1450 | Fingerprint | Medium |
| Ring Breathing Modes | 900 - 1200 | Fingerprint | Medium |
| C-H Out-of-Plane Bend | 750 - 900 | Fingerprint | Strong (IR) |
Note: Frequencies are based on general values for heterocyclic compounds and alcohols. nih.govresearchgate.net
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, yielding precise bond lengths, bond angles, and torsional angles. While data for the exact title compound is not available, analysis of closely related nih.govjyu.finih.govtriazolo[4,3-b]pyridazine derivatives reveals key structural features. nih.gov
Studies on derivatives show that the fused nih.govjyu.finih.govtriazolo[4,3-b]pyridazine ring system is essentially planar. jyu.firesearchgate.net The crystal packing is often dominated by intermolecular interactions such as hydrogen bonding, involving the nitrogen atoms of the heterocyclic system, and π–π stacking interactions between the planar aromatic rings. jyu.firesearchgate.net For nih.govjyu.finih.govTriazolo[4,3-b]pyridazin-6-ol, the hydroxyl group would be a prime participant in hydrogen bonding networks within the crystal lattice.
Interactive Table 4.4: Typical Bond Lengths and Angles from Crystal Structures of Related Derivatives
| Parameter | Bond | Typical Value |
| Bond Length | N-N (triazole) | ~1.37 - 1.40 Å |
| Bond Length | C=N (pyridazine) | ~1.30 - 1.35 Å |
| Bond Length | C-N (bridgehead) | ~1.38 - 1.42 Å |
| Bond Angle | C-N-N (triazole) | ~105 - 110° |
| Bond Angle | N-C-N (pyridazine) | ~118 - 122° |
| Dihedral Angle | Ring System | < 15° (indicating planarity) |
Note: Data are representative values taken from crystallographic studies of substituted nih.govjyu.finih.govtriazolo[4,3-b]pyridazine derivatives. nih.govjyu.firesearchgate.net
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The technique is particularly useful for studying conjugated systems. The extended π-system of the nih.govjyu.finih.govtriazolo[4,3-b]pyridazine core gives rise to characteristic electronic transitions.
The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. elte.hu These transitions are typically found in the 200-400 nm range for conjugated heterocyclic systems. libretexts.org The presence of lone pairs on the nitrogen and oxygen atoms also allows for n → π* transitions, which are generally weaker in intensity and can sometimes be obscured by the more intense π → π* bands. elte.hu The position of the maximum absorbance (λ_max) can be influenced by the solvent polarity.
Interactive Table 4.5: Expected Electronic Transitions for nih.govjyu.finih.govTriazolo[4,3-b]pyridazin-6-ol
| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) | Orbital Change |
| π → π | ~220 - 280 | High | HOMO to LUMO |
| π → π | ~300 - 350 | Moderate | Lower energy π orbital to LUMO |
| n → π* | ~340 - 380 | Low | Non-bonding orbital to LUMO |
Note: Wavelengths and molar absorptivity are estimated based on data for related conjugated N-heterocyclic systems. nih.govtanta.edu.eg
Theoretical and Computational Chemistry Of 1 2 3 Triazolo 4,3 B Pyridazin 6 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of molecules like uomphysics.netnih.govnih.govtriazolo[4,3-b]pyridazin-6-ol. DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying the geometry, energetics, and electronic properties of such heterocyclic systems. uomphysics.net
Geometry Optimization, Conformational Analysis, and Energetic Profiles
The first step in the computational analysis of uomphysics.netnih.govnih.govtriazolo[4,3-b]pyridazin-6-ol involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. For substituted derivatives, conformational analysis is also crucial to identify the most stable conformers and their relative energies.
Illustrative Optimized Geometrical Parameters of a Related uomphysics.netnih.govnih.govTriazolo[4,3-b]pyridazine Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| N1-N2 | 1.38 |
| N2-C3 | 1.31 |
| C3-N4 | 1.37 |
| N4-C8a | 1.39 |
| C8a-N1 | 1.32 |
| C6-C7 | 1.38 |
| C7-C8 | 1.40 |
| C8-C8a | 1.37 |
| N1-N2-C3 | 109.5 |
| N2-C3-N4 | 113.2 |
| C3-N4-C8a | 104.8 |
| N4-C8a-N1 | 110.3 |
| C6-C7-C8 | 118.5 |
| Note: These are representative values from DFT studies on substituted uomphysics.netnih.govnih.govtriazolo[4,3-b]pyridazines and are for illustrative purposes only. |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. uomphysics.net
For uomphysics.netnih.govnih.govtriazolo[4,3-b]pyridazin-6-ol, the HOMO is expected to be localized primarily on the electron-rich pyridazine (B1198779) ring and the oxygen atom of the hydroxyl group, while the LUMO is likely distributed over the electron-deficient triazole ring. This distribution suggests that the molecule can act as both a nucleophile (at the HOMO regions) and an electrophile (at the LUMO regions).
Illustrative FMO Data for Substituted uomphysics.netnih.govnih.govTriazolo[4,3-b]pyridazine Derivatives
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 6-chloro-3-[(4-methylphenoxy)methyl] | -6.5 | -1.5 | 5.0 |
| 6-chloro-3-[(4-fluorophenoxy)methyl] | -6.7 | -1.7 | 5.0 |
| Note: Data extracted from DFT studies on related compounds for illustrative purposes. uomphysics.net |
From these energies, global reactivity descriptors such as ionization potential (I ≈ -E_HOMO), electron affinity (A ≈ -E_LUMO), chemical hardness (η = (I-A)/2), and chemical softness (S = 1/2η) can be calculated to further quantify the molecule's reactivity. uomphysics.net
Electrostatic Potential Surfaces and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution within a molecule. These surfaces map the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For uomphysics.netnih.govnih.govtriazolo[4,3-b]pyridazin-6-ol, the MEP surface would likely show negative potential (typically colored red or orange) around the nitrogen atoms of the triazole and pyridazine rings, as well as the oxygen atom of the hydroxyl group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue or green) would be expected around the hydrogen atoms, particularly the one attached to the hydroxyl group, making them potential sites for nucleophilic interaction.
Tautomerism and Aromaticity Investigations within the Fused Ring System
The uomphysics.netnih.govnih.govtriazolo[4,3-b]pyridazin-6-ol system can exist in different tautomeric forms. The most significant of these is the keto-enol tautomerism involving the pyridazin-6-ol moiety. The "ol" form, with a hydroxyl group at the C6 position, can tautomerize to the pyridazin-6-one form, where C6 is a carbonyl group and the adjacent nitrogen is protonated.
Computational studies are essential to determine the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvents (using solvation models), the predominant tautomeric form under various conditions can be predicted. Studies on related 3-hydroxypyridazin-6-one systems suggest that the pyridazinone form is often the more stable tautomer in aqueous solution. rsc.org
Furthermore, the aromaticity of the fused ring system in each tautomer can be investigated using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. These calculations provide a measure of the magnetic shielding at the center of the rings, with negative values indicating aromatic character. It is expected that the pyridazin-6-ol tautomer would exhibit greater aromaticity in the pyridazine ring compared to the pyridazinone form, which has a partially saturated ring.
Computational Mechanistic Elucidation of Synthetic Pathways and Reactivity
Computational chemistry can be employed to elucidate the mechanisms of reactions involved in the synthesis and reactivity of uomphysics.netnih.govnih.govtriazolo[4,3-b]pyridazin-6-ol. A plausible synthetic route involves the cyclization of a substituted hydrazinopyridazine. For example, starting from 3-chloro-6-hydrazinylpyridazine, reaction with a suitable reagent followed by cyclization and subsequent nucleophilic substitution of the chloro group with a hydroxyl group could yield the target molecule.
DFT calculations can be used to model the reaction pathway, identifying transition states, intermediates, and activation energies. This allows for a detailed understanding of the reaction mechanism, including the role of catalysts and the factors controlling regioselectivity and stereoselectivity. For instance, in the synthesis of related derivatives, computational studies have helped to understand the preferred sites of reaction and the stability of intermediates. researchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration and Ligand Flexibility Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For uomphysics.netnih.govnih.govtriazolo[4,3-b]pyridazin-6-ol, MD simulations can be used to explore its conformational space, especially if it is part of a larger, more flexible molecule. These simulations provide insights into the flexibility of the molecule, the range of accessible conformations, and the timescale of conformational changes.
In the context of drug design, where derivatives of this scaffold have shown promise, MD simulations are crucial for understanding how these molecules interact with their biological targets, such as protein kinases. nih.govnih.gov By simulating the ligand-protein complex, one can analyze the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the role of solvent molecules. This information is vital for the rational design of more potent and selective inhibitors. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles Based on The 1 2 3 Triazolo 4,3 B Pyridazin 6 Ol Scaffold
Rational Design and Synthesis ofnih.govnih.govnih.govTriazolo[4,3-b]pyridazin-6-ol Analogs for Specific Molecular Interactions
The rational design of analogs based on the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine core often involves modifying key positions on the heterocyclic ring to enhance interactions with specific molecular targets. nih.govrsc.orgnih.govresearchgate.net A common strategy is the replacement of the core scaffold with other rigid heterocyclic systems to explore the impact on biological activity. nih.gov For instance, researchers have systematically replaced the triazolopyridazine head group with various monocyclic 5- and 6-membered heteroaromatic rings, as well as 6,5-bicyclic and 6,6-bicyclic heteroaryl rings, to modulate potency and other properties. nih.gov
The synthesis of these analogs typically begins with the preparation of a substituted pyridazine (B1198779) precursor. For example, 6-chloro nih.govnih.govnih.govtriazolo[4,3-b]pyridazine can be reacted with various amines, such as N-Boc-piperazine, in the presence of a base like N,N-diisopropylethylamine (DIEA) to introduce substituents at the 6-position. nih.gov Similarly, isomeric mixtures of chloro-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines can be reacted with Boc-piperazine to yield the corresponding substituted products. nih.gov The synthesis of the core triazolopyridazine ring itself can be achieved through the condensation of hydrazinopyridazines with carboxylic acids or via a POCl3-assisted cyclization. nih.gov
In another approach, 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines have been designed as analogs of known biologically active compounds. nih.gov The synthesis of these compounds involves preparing the target compounds as outlined in specific reaction schemes, often starting from commercially available materials. nih.gov The goal of such designs is often to create a rigid scaffold that mimics the conformation of a known active molecule while potentially improving its properties. nih.gov
Systematic Exploration of Substituent Effects on Molecular Recognition and Binding Affinities
The systematic exploration of how different substituents on the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold affect molecular recognition and binding affinity is a cornerstone of SAR studies. By introducing a variety of chemical groups at different positions, researchers can probe the electronic and steric requirements for optimal interaction with a biological target.
For example, in a series of 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines, the effect of substituents on an aryl ring at the 6-position was investigated. nih.gov When the A-ring was a 3,4,5-trimethoxyphenyl group, a comparison of compounds with different para-substituents on the B-ring revealed the influence of electronic properties on their activity. nih.gov This systematic variation allows for the identification of key pharmacophoric features necessary for potent biological effects.
The following table summarizes the antiproliferative activity of selected 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine analogs, highlighting the impact of different substituents on their potency against various cancer cell lines.
| Compound | B-ring Substituent | SGC-7901 IC₅₀ (μM) | A549 IC₅₀ (μM) | HT-1080 IC₅₀ (μM) |
| 4a | 4-F | >100 | >100 | >100 |
| 4b | 4-Cl | 25.4 | 30.1 | 28.7 |
| 4c | 4-Br | 15.8 | 18.2 | 17.5 |
| 4d | 4-CH₃ | 45.2 | 50.3 | 48.9 |
| 4q | 3-NH₂, 4-OCH₃ | 0.014 | 0.008 | 0.012 |
| CA-4 (Reference) | - | 0.012 | 0.009 | 0.011 |
| Data sourced from a study on 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines as antitubulin agents. nih.gov |
This data clearly demonstrates that the nature of the substituent on the B-ring has a dramatic effect on the antiproliferative activity, with the 3-amino-4-methoxyphenyl group in compound 4q leading to potency comparable to the reference compound, CA-4. nih.gov
Mechanistic Investigations of Ligand-Target Interactions
Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design. This is achieved through a combination of in vitro biochemical and cellular assays, as well as computational modeling.
Biochemical assays are fundamental for directly measuring the interaction of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives with their purified molecular targets. Enzyme inhibition assays are commonly used to determine the potency of these compounds. For example, various derivatives have been evaluated for their ability to inhibit enzymes like c-Met kinase and Pim-1 kinase. nih.govrsc.org The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. nih.gov
In one study, a series of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives were synthesized and tested for their inhibitory activity against c-Met and Pim-1 kinases. nih.gov The results, summarized in the table below, show that certain substitutions lead to potent dual inhibition of both enzymes. nih.gov
| Compound | c-Met IC₅₀ (μM) | Pim-1 IC₅₀ (μM) |
| 4a | 0.231 ± 0.02 | 0.412 ± 0.03 |
| 4g | 0.163 ± 0.01 | 0.283 ± 0.01 |
| Data from a study on dual c-Met/Pim-1 inhibitors. nih.gov |
Receptor binding assays are another important tool. For instance, some nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives have been evaluated for their binding affinity to adenosine (B11128) A₁ and A₂A receptors. researchgate.net These assays help to identify which compounds bind to specific receptors and with what affinity, providing insights into their potential mechanisms of action.
Cellular assays are employed to understand how these compounds affect cellular processes and signaling pathways. These assays provide a more biologically relevant context than biochemical assays. For example, researchers have used cellular assays to investigate the antiproliferative activity of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives against various cancer cell lines. nih.govnih.govrsc.org
Cell cycle analysis is a common technique used to determine how a compound affects cell division. For instance, it was found that certain 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines can arrest the cell cycle at the G2/M phase. nih.gov Other studies have investigated the impact of these compounds on specific signaling pathways, such as the PI3K-Akt-mTOR pathway, by measuring the levels of phosphorylated proteins within the pathway. nih.gov
Immunostaining assays can visualize the effect of a compound on subcellular structures. For example, the disruption of tubulin microtubule dynamics by a potent nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivative was observed using this technique. nih.gov
Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand binds to its target protein and the conformational changes that may occur upon binding. nih.govrsc.orgnih.gov These in silico approaches complement experimental data and provide valuable insights for designing new and more potent inhibitors.
Molecular docking studies have been used to predict the binding mode of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives within the active site of their target enzymes. For example, docking studies of 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines into the colchicine (B1669291) binding site of tubulin have helped to rationalize their observed biological activity. nih.gov Similarly, docking has been employed to understand the interactions of dual c-Met/Pim-1 inhibitors at the ATP-binding sites of these kinases. nih.gov
Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein complex, including conformational changes and the stability of the interaction over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of newly designed compounds before they are synthesized, thus saving time and resources.
Various machine learning algorithms, such as multiple linear regression (MLR), k-nearest neighbors (kNN), support vector regression (SVR), and random forest regression (RFR), can be used to build QSAR models. mdpi.com These models are built using a training set of compounds with known activities and then validated using a separate test set. mdpi.com
For scaffolds related to nih.govnih.govnih.govtriazolo[4,3-b]pyridazine, such as 1,2,4-triazolo[1,5-a]pyrimidines, QSAR studies have been performed to predict their activity against various targets. mdpi.com The models generated from these studies can provide valuable information about the structural features that are important for activity, guiding the design of more potent analogs. mdpi.comnih.govmdpi.com
Advanced Research Perspectives and Future Directions For 1 2 3 Triazolo 4,3 B Pyridazin 6 Ol Chemistry
Development of Novel and Efficient Synthetic Strategies for Diversified Derivatives
The expansion of the chemical space around the nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine core is crucial for discovering new functionalities. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies.
Key areas of development include:
Greener Synthetic Routes: Moving away from harsh reagents and solvents is a priority. For instance, oxidative cyclization of pyridazinyl hydrazones using hypervalent iodine(III) reagents in aqueous media represents a step towards more environmentally benign synthesis. researchgate.net
Multi-component and Tandem Reactions: Designing one-pot reactions that form multiple bonds in a single operation can significantly improve efficiency. An example is the CDI-mediated tandem coupling and cyclization to provide nih.govnih.govbohrium.comtriazolo[4,3-a]pyridines, a strategy that could be adapted for pyridazine (B1198779) analogues. organic-chemistry.org
Late-Stage Functionalization: Developing methods for the selective modification of the core structure at a late stage of the synthesis allows for the rapid generation of diverse analogues from a common intermediate. This could involve C-H activation or selective cross-coupling reactions.
A variety of synthetic approaches have been established to create derivatives of the core scaffold, often starting from commercially available pyridazines. bohrium.com A common strategy involves the reaction of a hydrazine-substituted pyridazine with various electrophiles to construct the fused triazole ring. bohrium.comepa.gov
Interactive Table 1: Selected Synthetic Strategies for nih.govnih.govbohrium.comTriazolo[4,3-b]pyridazine Derivatives
| Starting Material(s) | Key Reaction Type | Derivative Type | Reference(s) |
| 3,6-Dichloropyridazine, Hydrazine (B178648) Hydrate (B1144303), Aldehydes | Multistep synthesis with various linkers | Analogues with urea, amide, and sulphonamide linkers | bohrium.com |
| 3-Chloro-6-hydrazinopyridazine, Acetic Acid/Ethyl Chloroformate | Cyclization | 6-Chloro-3-methyl- nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine | epa.gov |
| 6-Chloropyridazin-3-yl hydrazones, Iodobenzene diacetate | Intramolecular oxidative cyclization | 6-Chloro-3-substituted- nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazines | researchgate.net |
| Spiro[cycloalkane]pyridazinethiones, Benzhydrazide | Annulation/Cyclization | 7H-spiro[ nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazin-8,1′-cyclohexanes] | mdpi.com |
| 6-Hydrazineyl-3-(4-aryl)- nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazines, Aromatic Aldehydes | Condensation | 6-(2-Arylidenehydrazinyl)-3-aryl- nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazines | rsc.orgnih.gov |
Exploration of Unprecedented Reactivity and Transformation Pathways
Understanding the inherent reactivity of the nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine system is fundamental to unlocking new chemical transformations and understanding its stability.
Future research will likely investigate:
Novel Cyclization Mechanisms: Studying the mechanism of fusing the triazole ring onto the pyridazine system can lead to more controlled and efficient syntheses. epa.gov
Selective Functionalization: The core has multiple potential reaction sites. Developing reactions that can selectively target specific carbon or nitrogen atoms would be highly valuable for creating complex derivatives.
Degradation and Stability Studies: As these compounds are explored for various applications, understanding their stability and potential degradation pathways is critical. An unexpected degradation of a related nih.govnih.govbohrium.comtriazolo[4,3-a]pyridine derivative, leading to pseudodimer formation, highlights the importance of such studies. nih.gov This was hypothesized to occur via N-oxide intermediates, a pathway that could be relevant to the pyridazine core under oxidative stress. nih.gov
Unusual Rearrangements and Substitutions: Exploring reactions under various conditions may reveal unexpected transformations. For example, the treatment of 6-chloro-3-methyl-1,2,4-triazolo[4,3-b]pyridazine with phosphorus pentachloride resulted in the unexpected substitution of the methyl group with a chlorine atom. epa.gov
Integration with Supramolecular Chemistry and Advanced Materials Science
The unique electronic and structural features of the nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine scaffold make it an attractive building block for supramolecular assemblies and advanced materials.
Future directions include:
Anion Recognition: The nitrogen-rich triazole moiety, with its polarized C-H bonds, can participate in hydrogen bonding, making it suitable for designing receptors for anion recognition. rsc.org This capability can be harnessed to create sensors or transporters.
Coordination Chemistry: The multiple nitrogen atoms in the heterocyclic system provide various coordination sites for metal ions. This allows for the construction of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or luminescence. rsc.org
High-Energy Materials: The high nitrogen content of the scaffold is a characteristic feature of high-energy materials, suggesting potential applications in this area.
Organic Electronics: Fused aromatic heterocycles are often investigated for their electronic properties. Derivatives could be designed and synthesized to explore their potential as organic semiconductors or components in organic light-emitting diodes (OLEDs).
Design and Application in Chemical Biology Tools and Probes
Derivatives of the nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine core have shown significant promise as modulators of various biological targets, making them excellent candidates for the development of chemical probes to study cellular processes. rsc.orgnih.gov
Key research avenues are:
Kinase Inhibitor Scaffolds: The scaffold has been successfully utilized to design inhibitors for multiple protein kinases, such as c-Met and Pim-1, which are crucial in cancer signaling pathways. rsc.orgnih.gov Future work will involve optimizing these inhibitors for potency and selectivity.
Epigenetic Probes: Derivatives have been identified as inhibitors of bromodomains like BRD4, which are key epigenetic "readers". nih.govnih.gov These molecules serve as valuable tools to investigate the role of bromodomains in gene regulation and disease.
Antitubulin Agents: By mimicking the structure of natural products like Combretastatin A-4, nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine derivatives have been designed as potent inhibitors of tubulin polymerization, a validated anticancer strategy. nih.gov
Bivalent and Dual-Target Inhibitors: The scaffold can be incorporated into more complex molecules designed to interact with two targets simultaneously. Bivalent inhibitors have been developed for enhanced BRD4 potency, while dual inhibitors targeting both c-Met and Pim-1 kinases have also been synthesized. nih.govnih.gov
Interactive Table 2: nih.govnih.govbohrium.comTriazolo[4,3-b]pyridazine Derivatives as Chemical Biology Probes
| Derivative Class | Biological Target(s) | Reported Activity (IC₅₀) | Application | Reference(s) |
| 3,6-Diaryl- nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazines | Tubulin | 0.008 - 90.5 µM | Probing microtubule dynamics | nih.gov |
| Bivalent triazolopyridazines | BRD4 Bromodomain | High potency in vitro and in vivo | Probing epigenetic mechanisms | nih.gov |
| 6-(2-Arylidenehydrazinyl)-3-aryl derivatives | c-Met / Pim-1 Kinase | 0.163 µM (c-Met), 0.283 µM (Pim-1) for compound 4g | Investigating cancer signaling pathways | nih.gov |
| Various derivatives | BRD4 Bromodomain (BD1) | Micromolar IC₅₀ values | Probing epigenetic mechanisms | nih.gov |
| Amide-linked derivatives | MV4-11 cancer cell line | 1.5 µM for compound 8l | Probing cancer cell proliferation | bohrium.com |
Deeper Mechanistic Elucidation of Structure-Function Relationships at the Atomic and Molecular Level
A profound understanding of how the structure of nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine derivatives relates to their function is essential for rational design.
Future research efforts will concentrate on:
Computational Modeling and Simulation: Molecular docking studies are frequently used to predict how these molecules might bind to their targets, such as the colchicine (B1669291) binding site on tubulin or the ATP-binding site of kinases. nih.govnih.gov More advanced molecular dynamics simulations can further illuminate the dynamic nature of these interactions and help rationalize structure-activity relationships (SAR).
Detailed SAR Studies: Systematically modifying different parts of the scaffold and evaluating the impact on activity is crucial. For example, studies have shown that a 3,4,5-trimethoxyphenyl group is a key feature for antitubulin activity, and that the nature of linkers (e.g., amide vs. urea) significantly impacts antiproliferative effects. bohrium.comnih.gov
Quantum Chemistry Calculations: Methods like Natural Bond Orbital (NBO) analysis can be used to understand the stability and electronic properties of the molecule, as demonstrated in studies of related triazolopyridines. mdpi.com These calculations can help explain the molecule's reactivity and intermolecular interaction potential.
By integrating these advanced experimental and computational approaches, researchers can build comprehensive models that link the atomic and molecular features of nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazin-6-ol derivatives to their chemical and biological functions, paving the way for the design of next-generation molecules with tailored properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for [1,2,4]Triazolo[4,3-b]pyridazin-6-ol and its derivatives?
- Methodology : Synthesis typically involves cyclization of hydrazinylpyridazine precursors with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions. For example, 6-chloro derivatives are synthesized via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate, yielding intermediates for further functionalization . Sodium hydride in N,N-dimethylformamide (DMF) is used for nucleophilic substitution reactions to introduce ether or amine groups .
- Key Considerations : Optimize reaction time and temperature to avoid side products. Monitor progress via TLC or HPLC .
Q. How are structural and purity characteristics of this compound derivatives validated?
- Methodology : Use a combination of 1H NMR (for substituent identification), IR spectroscopy (to confirm functional groups like -OH or -NH), and elemental analysis (for composition validation). High-resolution mass spectrometry (HRMS) and HPLC (with UV detection at 254 nm) ensure purity (>95%) .
- Advanced Tip : For chiral derivatives, employ chiral HPLC columns or X-ray crystallography to resolve stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound-based PDE4 inhibitors?
- Methodology : Introduce substituents (e.g., methoxy, fluorophenyl) at the 3- and 6-positions to enhance binding to PDE4 isoforms. For example, (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl) derivatives show nanomolar inhibition (IC₅₀ < 10 nM) by forming hydrogen bonds with PDE4A’s catalytic domain .
- Data Contradiction : While bulky groups improve potency, they may reduce solubility. Balance hydrophobicity with polar groups (e.g., hydroxyls) to maintain bioavailability .
Q. What experimental strategies resolve contradictions in antiproliferative activity data for ester vs. amide derivatives?
- Case Study : Ester derivatives (R² = Et) of [1,2,4]Triazolo[4,3-b]pyridazin-6-yl ethers inhibit endothelial and tumor cell proliferation (IC₅₀: 1–10 µM), whereas amide analogs lose activity due to reduced cell permeability. Validate via MTT assays using HeLa or HUVEC cells .
- Mitigation : Perform logP measurements to correlate lipophilicity with activity. Use prodrug strategies (e.g., phosphate esters) to enhance amide bioavailability .
Q. How do molecular docking studies predict the antifungal potential of this compound derivatives?
- Protocol : Dock 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R derivatives into the active site of 14-α-demethylase lanosterol (PDB: 3LD6). Key interactions include π-π stacking with phenylalanines and hydrogen bonding with heme iron. Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show higher binding scores (ΔG < −8 kcal/mol) .
- Validation : Compare docking results with in vitro antifungal assays (e.g., MIC against Candida albicans) .
Methodological Challenges
Q. What are the pitfalls in optimizing regioselectivity during triazolo-pyridazine ring functionalization?
- Issue : Competing reactions at N1 vs. N2 positions can yield regioisomers. For example, alkylation of 6-chloro-[1,2,4]Triazolo[4,3-b]pyridazine may produce mixtures unless directing groups (e.g., -NH₂) are used .
- Solution : Employ protecting groups (e.g., Boc for amines) or Lewis acids (e.g., ZnCl₂) to direct substitution. Confirm regiochemistry via NOESY NMR .
Q. How can discrepancies in biological activity between in silico predictions and in vitro results be addressed?
- Case Example : A derivative predicted to inhibit PDE4B (docking score: −9.2 kcal/mol) showed no activity in cell-based assays. Re-evaluate using phosphodiesterase activity kits (e.g., Cisbio PDE4B IP-One assay) to account for off-target effects .
- Refinement : Incorporate molecular dynamics simulations (100 ns trajectories) to assess binding stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
